N-[3-(1H-imidazol-1-yl)propyl]-2-(propylsulfonyl)benzamide
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Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-2-(propylsulfonyl)benzamide is a compound that features an imidazole ring, a propyl chain, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-(propylsulfonyl)benzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by cyclization.
Attachment of the Propyl Chain: The propyl chain is introduced via a nucleophilic substitution reaction, where a propyl halide reacts with the imidazole ring.
Formation of the Benzamide Group: The benzamide group is formed by reacting a benzoyl chloride with an amine group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-2-(propylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-2-(propylsulfonyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-2-(propylsulfonyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity and cellular processes. The benzamide group can interact with proteins, affecting their function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-[3-(1H-imidazol-1-yl)propyl]-2-pyridinamine: Similar structure but with a pyridine ring instead of a benzamide group.
N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-methylbenzamide: Similar structure but with a methoxy group on the benzamide ring.
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-2-(propylsulfonyl)benzamide is unique due to its combination of an imidazole ring, a propyl chain, and a benzamide group with a sulfonyl substituent. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C16H21N3O3S |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-propylsulfonylbenzamide |
InChI |
InChI=1S/C16H21N3O3S/c1-2-12-23(21,22)15-7-4-3-6-14(15)16(20)18-8-5-10-19-11-9-17-13-19/h3-4,6-7,9,11,13H,2,5,8,10,12H2,1H3,(H,18,20) |
InChI Key |
YATYDPKPKNJPLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=CC=C1C(=O)NCCCN2C=CN=C2 |
Origin of Product |
United States |
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